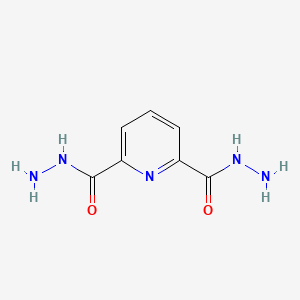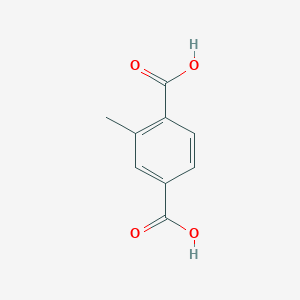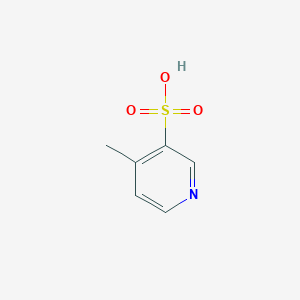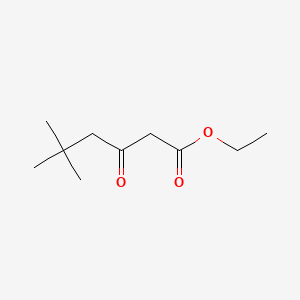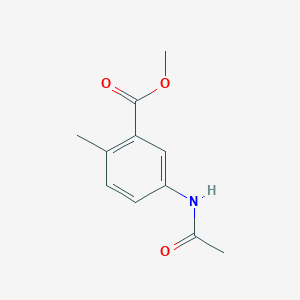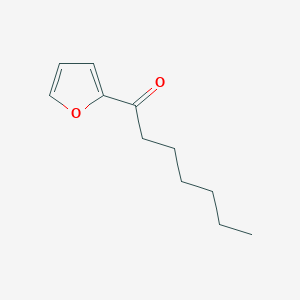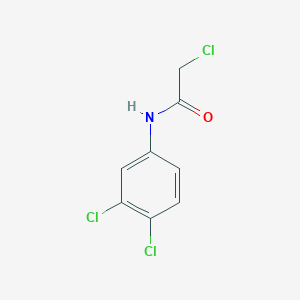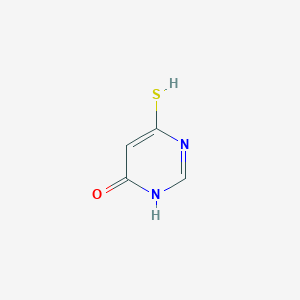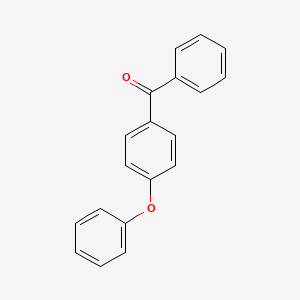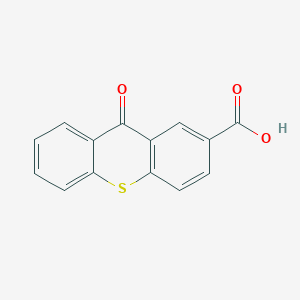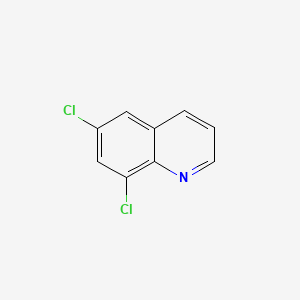
6,8-ジクロロキノリン
概要
説明
6,8-Dichloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5Cl2N It is a derivative of quinoline, characterized by the presence of chlorine atoms at the 6th and 8th positions of the quinoline ring
科学的研究の応用
6,8-Dichloroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
作用機序
Target of Action
It is known that quinoline derivatives, which include 6,8-dichloroquinoline, have diverse biological activities, including anticancer activity . The mechanism of action of these compounds could be through the inhibition of the PI3K enzyme .
Mode of Action
It is suggested that the compound interacts with its targets, possibly the pi3k enzyme, leading to changes in the cellular processes
Biochemical Pathways
Given the potential anticancer activity of quinoline derivatives , it is plausible that 6,8-Dichloroquinoline may affect pathways related to cell proliferation and apoptosis
Result of Action
It is suggested that the compound may have anticancer activity This suggests that 6,8-Dichloroquinoline may induce changes at the cellular level that inhibit the proliferation of cancer cells or promote their apoptosis
生化学分析
Biochemical Properties
6,8-Dichloroquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. This compound’s interactions with proteins can also affect protein folding and stability, further influencing biochemical processes.
Cellular Effects
The effects of 6,8-Dichloroquinoline on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, 6,8-Dichloroquinoline can modulate the activity of key signaling molecules, leading to alterations in cellular responses to external stimuli. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes. These effects on cellular metabolism can result in changes in energy production, biosynthesis, and overall cellular homeostasis.
Molecular Mechanism
At the molecular level, 6,8-Dichloroquinoline exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . These binding interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, 6,8-Dichloroquinoline can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. This modulation can result in changes in the expression levels of specific genes, thereby affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,8-Dichloroquinoline can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 6,8-Dichloroquinoline can remain stable under certain conditions, but it may degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of 6,8-Dichloroquinoline vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, 6,8-Dichloroquinoline can induce toxic or adverse effects, including cellular damage, organ toxicity, and alterations in physiological functions. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.
Metabolic Pathways
6,8-Dichloroquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. The interactions of 6,8-Dichloroquinoline with metabolic pathways can affect energy production, biosynthesis, and overall cellular metabolism, contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of 6,8-Dichloroquinoline within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function. The distribution of 6,8-Dichloroquinoline within tissues can also affect its overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 6,8-Dichloroquinoline is a critical factor that determines its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 6,8-Dichloroquinoline within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloroquinoline can be achieved through several methods. One common approach involves the Gould–Jacobs reaction, which starts with the condensation of aniline derivatives with ethyl acetoacetate, followed by cyclization and chlorination steps . Another method involves the direct chlorination of quinoline derivatives under controlled conditions using reagents such as phosphorus pentachloride or thionyl chloride .
Industrial Production Methods: In industrial settings, the production of 6,8-Dichloroquinoline typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
化学反応の分析
Types of Reactions: 6,8-Dichloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the 6th and 8th positions are susceptible to nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products Formed:
- Substituted quinoline derivatives with various functional groups.
- Quinoline N-oxides.
- Complex aromatic systems through coupling reactions.
類似化合物との比較
4,7-Dichloroquinoline: Another dichloroquinoline derivative with chlorine atoms at the 4th and 7th positions.
4-Chloroquinoline: A simpler derivative with a single chlorine atom, used in the synthesis of various pharmaceuticals.
Uniqueness of 6,8-Dichloroquinoline: 6,8-Dichloroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms at the 6th and 8th positions allows for selective functionalization and the development of novel compounds with tailored properties .
特性
IUPAC Name |
6,8-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHRXLPRNCGSAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300463 | |
| Record name | 6,8-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
703-66-2 | |
| Record name | 6,8-Dichloroquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,8-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



